molecular formula C18H24F3N3O4S B2666356 (1-(Methylsulfonyl)piperidin-4-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1421493-11-9

(1-(Methylsulfonyl)piperidin-4-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2666356
CAS No.: 1421493-11-9
M. Wt: 435.46
InChI Key: XCPQLAGFCRIOIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. For the related compound “(1-(Methylsulfonyl)piperidin-4-yl)methanol”, the InChI code is “1S/C7H15NO3S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h7,9H,2-6H2,1H3” and the canonical SMILES is "CS(=O)(=O)N1CCC(CC1)CO" .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods such as melting point determination, solubility tests, etc. For the related compound “(1-(Methylsulfonyl)piperidin-4-yl)methanol”, the molecular weight is 193.27 g/mol, it has 1 hydrogen bond donor count, 4 hydrogen bond acceptor count, and 2 rotatable bond count .

Scientific Research Applications

Antimicrobial Activity

Research on compounds with similar structures, such as 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, has been conducted to evaluate their antimicrobial activities. These studies involve the synthesis of new derivatives and their evaluation against various bacterial and fungal strains, indicating the potential of such compounds in developing new antimicrobial agents (L. Mallesha & K. Mohana, 2014).

Crystal Structure Analysis

The crystal structure analysis of related compounds, such as [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, has been performed to understand their molecular structure better. These studies provide insights into the molecular conformation, bond angles, and intermolecular interactions, which are crucial for designing compounds with desired chemical and physical properties (H. R. Girish et al., 2008).

Catalysis and Molecular Interaction

Research also extends to the synthesis and mechanistic studies of compounds as catalysts in chemical reactions, such as the oxidative dehydrogenation of methanol. These studies explore the role of certain functional groups and molecular structures in enhancing catalytic activity and selectivity, providing a foundation for developing new catalysts for industrial and synthetic applications (David M. Pearson & R. Waymouth, 2009).

Properties

IUPAC Name

(1-methylsulfonylpiperidin-4-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F3N3O4S/c1-29(26,27)24-10-4-13(5-11-24)17(25)23-8-6-15(7-9-23)28-16-3-2-14(12-22-16)18(19,20)21/h2-3,12-13,15H,4-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPQLAGFCRIOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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